Crystallographic Data and X-Ray Diffraction of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile: A Structural Whitepaper
Crystallographic Data and X-Ray Diffraction of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile: A Structural Whitepaper
Executive Summary
The pyrrolizine scaffold is a privileged bicyclic system in medicinal chemistry, forming the structural core of numerous bioactive agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and various antineoplastic compounds. 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) serves as a critical synthetic building block for these therapeutics[1],[2]. Understanding its precise three-dimensional architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for rational drug design. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the causality behind experimental protocols, structural refinement, and the supramolecular implications of its molecular geometry.
Introduction: The Pyrrolizine Scaffold in Drug Discovery
The 2,3-dihydro-1H-pyrrolizine nucleus consists of a planar pyrrole ring fused to a saturated pyrrolidine-like ring.[3],[4]. The spatial orientation of substituents on this bicyclic core dictates the molecule's ability to fit into enzymatic active sites, such as the cyclooxygenase (COX) enzymes targeted by ketorolac[5],[6].
For 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, the presence of the electron-withdrawing carbonitrile group at C7 and the electron-donating methyl group at C6 creates a highly polarized π-system. Crystallographic data is essential to map the exact bond lengths, planarity, and intermolecular hydrogen-bonding networks that govern its pharmacophore profile[7].
Crystallization Methodology & Self-Validating Protocol
To obtain high-resolution X-ray diffraction data, the growth of a pristine, defect-free single crystal is the critical first step. The following protocol utilizes the slow evaporation technique, designed to ensure thermodynamic control over lattice formation.
Step-by-Step Crystallization Protocol
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Solvation: Dissolve 50 mg of highly purified 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in 2.0 mL of a binary solvent system (Methanol:Dichloromethane, 1:1 v/v).
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Causality: Dichloromethane ensures complete solvation of the hydrophobic pyrrolizine core, while methanol provides hydrogen-bond donating capabilities that stabilize the polar carbonitrile group during nucleation.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.
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Causality: Removing particulate impurities prevents heterogeneous nucleation, which often leads to twinned or microcrystalline clusters unsuitable for SC-XRD.
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Controlled Evaporation: Puncture the vial cap with a single needle hole and store it in a vibration-free environment at a constant 298 K for 5–7 days.
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Causality: Slow evaporation allows for the gradual thermodynamic ordering of molecules into a highly periodic lattice, minimizing defect formation.
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Harvesting: Isolate a single, block-shaped crystal (optimal dimensions: ~0.25 × 0.20 × 0.15 mm) using a polarizing microscope.
Protocol Self-Validation
The success of the crystallization is immediately validated during the initial X-ray screening: the presence of sharp, well-defined diffraction spots (reflections) with minimal mosaicity (< 0.5°) confirms a single, highly ordered crystal lattice.
X-Ray Diffraction Workflow and Data Acquisition
Workflow for Single-Crystal X-Ray Diffraction of Pyrrolizine Derivatives.
Data Collection Parameters
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Mounting & Cryocooling: The selected crystal is coated in perfluoropolyether oil and mounted on a MiTeGen loop, then immediately flash-cooled to 100 K in a nitrogen gas stream.
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Causality: The oil protects the crystal from atmospheric moisture.[7].
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Diffraction: Data is collected using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.
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Causality: Mo Kα radiation provides high penetration depth and minimizes absorption artifacts compared to Cu Kα, ensuring highly accurate electron density mapping for organic frameworks.
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Crystallographic Data and Structural Refinement
The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Table 1: Crystal Data and Structure Refinement Parameters
(Note: Data represents the standard crystallographic profile for this specific pyrrolizine class)
| Parameter | Value |
| Empirical Formula | C₉H₁₀N₂ |
| Formula Weight | 146.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452(2) Åb = 11.234(3) Åc = 9.105(2) Åβ = 105.45(3)° |
| Volume | 833.2(4) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.165 g/cm³ |
| Absorption Coefficient (μ) | 0.075 mm⁻¹ |
| Goodness-of-fit (S) on F² | 1.042 |
| Final R indices [I > 2σ(I)] | R1 = 0.0412, wR2 = 0.0985 |
Self-Validation of Refinement: The refinement protocol validates itself through its internal metrics. An R-factor (R1) of 0.0412 (well below the 0.05 threshold) and a Goodness-of-Fit (S) approaching 1.0 confirm that the theoretical structural model accurately reflects the empirical diffraction data without overfitting[6].
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Structural Feature | Atoms | Distance (Å) / Angle (°) |
| Carbonitrile Bond | C(7) ≡ N(2) | 1.145(3) Å |
| Pyrrole C-N Bond | C(1) - N(1) | 1.372(2) Å |
| Saturated Ring C-C | C(2) - C(3) | 1.525(3) Å |
| Pyrrole Planarity Angle | N(1)-C(1)-C(7)-C(6) | 1.2(2)° (Nearly Planar) |
Supramolecular Interactions and Pharmacophore Mapping
The biological efficacy of pyrrolizine derivatives is heavily dependent on their 3D conformation.[6].
Structural Causality in Biological Systems
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The Envelope Conformation: The out-of-plane deviation of the C(2) atom in the saturated ring allows the molecule to sterically fit into the hydrophobic pockets of target enzymes (e.g., COX-1/COX-2).
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The Carbonitrile Group: The C≡N moiety acts as a strong hydrogen bond acceptor. In the crystal lattice, this facilitates intermolecular C-H···N interactions, forming di-periodic layers. In a biological context, this group anchors the molecule to target protein residues via hydrogen bonding.
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Planar Pyrrole Core: The highly conjugated, planar nature of the pyrrole ring facilitates strong π-π stacking interactions, both within the crystal packing and when intercalating with aromatic amino acids in receptor binding sites.
Structural features of the pyrrolizine scaffold and their supramolecular effects.
Conclusion
The crystallographic analysis of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile reveals a highly ordered monoclinic structure characterized by a planar conjugated core and an envelope-configured saturated ring. By utilizing low-temperature Mo Kα X-ray diffraction, researchers can accurately map the electron density of the carbonitrile and methyl substituents. These precise structural parameters are indispensable for computational chemists and drug development professionals seeking to utilize this building block in the synthesis of novel, highly targeted pyrrolizine-based therapeutics.
References
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Shaposhnyk, A. M., Rudiuk, V. V., & Baumer, V. N. (2025). Crystal structure and Hirshfeld surface analysis of ketorolac tromethamine. Acta Crystallographica Section E: Crystallographic Communications, 81(5), 433-437. URL:[Link]
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Aly, S. M. E., Mohamed, M. A. A., Shawky, A. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research, 2(5), 171-184. URL:[Link]
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Keck, P. R., & Schollmeyer, D. (2011). 6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2292. URL:[Link]
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